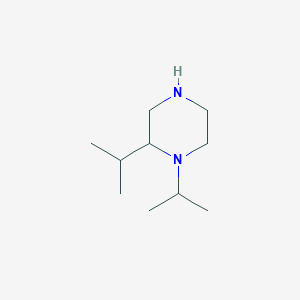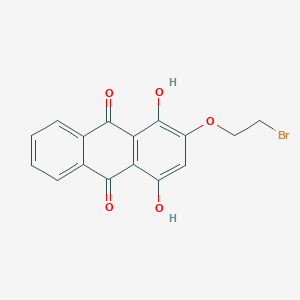![molecular formula C9H10Cl2N4 B13149486 [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)
[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated triazole derivative .
Wissenschaftliche Forschungsanwendungen
[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture .
Uniqueness
What sets [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride apart is its unique combination of the chlorophenyl group and the methanamine moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H10Cl2N4 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClN4.ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;/h1-4,6H,5,11H2;1H |
InChI-Schlüssel |
NRYMCHFGHQWDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NN=C2CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


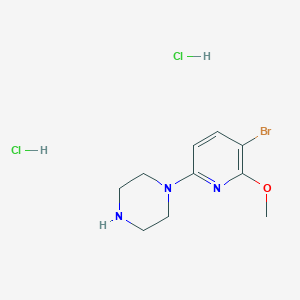
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
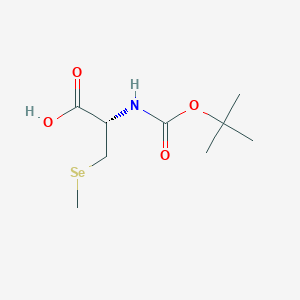
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
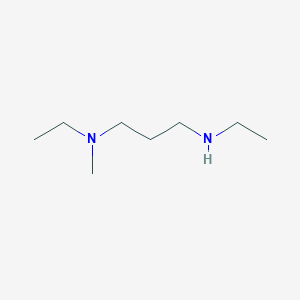

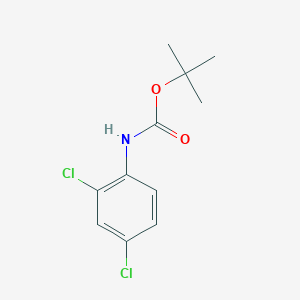

![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
